N-[[4-(difluoromethyl)phenyl]methyl]-2-(oxan-4-yl)ethanesulfonamide
Description
N-[[4-(difluoromethyl)phenyl]methyl]-2-(oxan-4-yl)ethanesulfonamide is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to an oxan-4-yl group and an ethanesulfonamide moiety. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
N-[[4-(difluoromethyl)phenyl]methyl]-2-(oxan-4-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2NO3S/c16-15(17)14-3-1-13(2-4-14)11-18-22(19,20)10-7-12-5-8-21-9-6-12/h1-4,12,15,18H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIKCQBTOLODQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCS(=O)(=O)NCC2=CC=C(C=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(difluoromethyl)phenyl]methyl]-2-(oxan-4-yl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the difluoromethylated phenyl precursor. This can be achieved through difluoromethylation reactions, which often utilize reagents such as ClCF2H or difluorocarbene precursors .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to improved scalability and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(difluoromethyl)phenyl]methyl]-2-(oxan-4-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the oxan-4-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often employ nucleophiles like alkoxides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[[4-(difluoromethyl)phenyl]methyl]-2-(oxan-4-yl)ethanesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[4-(difluoromethyl)phenyl]methyl]-2-(oxan-4-yl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects . The compound may also participate in signaling pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated phenyl derivatives and sulfonamide-containing molecules. Examples are:
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- Difluoromethylated heterocycles used in pharmaceutical research
Uniqueness
N-[[4-(difluoromethyl)phenyl]methyl]-2-(oxan-4-yl)ethanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the oxan-4-yl group and the ethanesulfonamide moiety, along with the difluoromethylated phenyl ring, makes it particularly versatile for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
